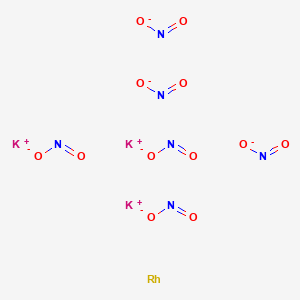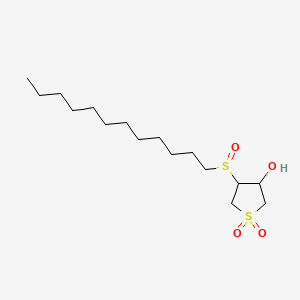![molecular formula C18H20O B14126792 1-([1,1'-Biphenyl]-4-yl)-2-methylpentan-1-one CAS No. 59662-28-1](/img/structure/B14126792.png)
1-([1,1'-Biphenyl]-4-yl)-2-methylpentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a pentanone moiety. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique structural and chemical properties .
Vorbereitungsmethoden
The synthesis of 1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of biphenyl with 2-methyl-1-pentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis of 1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone .
Analyse Chemischer Reaktionen
1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties
Wirkmechanismus
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone can be compared with other biphenyl derivatives, such as:
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
4,4’-Dimethyl-1,1’-biphenyl: A biphenyl derivative with methyl groups attached to the 4 and 4’ positions.
2,2’-Dibromo-1,1’-biphenyl: A biphenyl derivative with bromine atoms attached to the 2 and 2’ positions.
The uniqueness of 1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone lies in its specific structural features, which confer distinct chemical and biological properties compared to other biphenyl derivatives .
Eigenschaften
CAS-Nummer |
59662-28-1 |
|---|---|
Molekularformel |
C18H20O |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
2-methyl-1-(4-phenylphenyl)pentan-1-one |
InChI |
InChI=1S/C18H20O/c1-3-7-14(2)18(19)17-12-10-16(11-13-17)15-8-5-4-6-9-15/h4-6,8-14H,3,7H2,1-2H3 |
InChI-Schlüssel |
UJTDOWFEBUTOIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


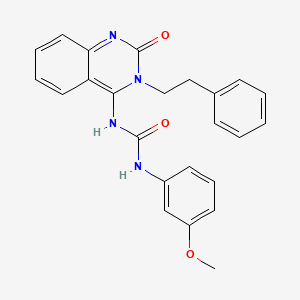
![(2R,4S)-6-Fluoro-2-methylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14126722.png)

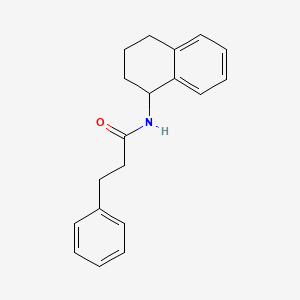
![4-Bromo-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14126746.png)
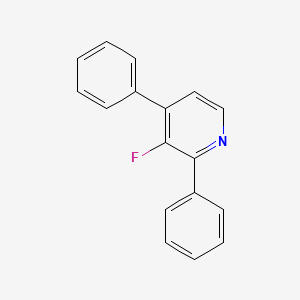
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14126751.png)
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B14126758.png)
![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14126782.png)
